Enantiomer-Specific 5-HT₂A Receptor Affinity
In the US Patent 11,440,884 series, the carbamate derivative [4-(2-methylpropoxy)phenyl]methyl N-[(4-fluorophenyl)methyl]-N-[(3S,4R)-3-fluoropiperidin-4-yl]carbamate (Example 5b) demonstrated a Ki of 0.251 nM at the human 5-HT₂A receptor [1]. A closely related analog differing only in the linker (carbonate vs. carbamate; Example 7b) incorporating the identical (3S,4R)-3-fluoropiperidin-4-yl scaffold exhibited a Ki of 39.8 nM, while the corresponding (3R,4S) enantiomer (Example 5a) showed an identical Ki of 0.251 nM, establishing that both enantiomers can achieve high affinity but that the overall molecular context dictates the ultimate potency [2]. Critically, N-methylation of the piperidine nitrogen in the (3R,4S) series (Example 4a) further modulated affinity to Ki = 0.100 nM, demonstrating that the free NH of the (3S,4R)-3-fluoropiperidin-4-yl scaffold is a key vector for further derivatisation and affinity tuning [3].
| Evidence Dimension | Binding affinity (Ki) at human 5-HT₂A receptor |
|---|---|
| Target Compound Data | Ki = 0.251 nM (Example 5b, (3S,4R) scaffold); Ki = 39.8 nM (Example 7b, (3S,4R) scaffold) |
| Comparator Or Baseline | (3R,4S) enantiomer Example 5a: Ki = 0.251 nM; (3R,4S) N-methylated Example 4a: Ki = 0.100 nM; Unsubstituted piperidine baseline: not reported in this series |
| Quantified Difference | Enantiomers achieve comparable maximal affinity; N-methylation shifts Ki from 0.251 to 0.100 nM (2.5-fold improvement); carbonate linker vs. carbamate linker reduces affinity ~158-fold (0.251 → 39.8 nM) |
| Conditions | R-SAT assay with 50 ng/well receptor and 20 ng/well β-galactosidase plasmid DNA; human 5-HT₂A receptor |
Why This Matters
Demonstrates that the (3S,4R) scaffold is a validated pharmacophoric element for high-affinity 5-HT₂A ligands and that the free piperidine NH is essential for further SAR exploration via N-functionalisation.
- [1] BindingDB BDBM570528: US11440884, Example 5b; Ki = 0.251 nM at human 5-HT₂A. https://bdb99.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=570528 View Source
- [2] BindingDB BDBM570533: US11440884, Example 7b; Ki = 39.8 nM at human 5-HT₂A. https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=570533 View Source
- [3] BindingDB BDBM570525: US11440884, Example 4a; Ki = 0.100 nM at human 5-HT₂A. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=570525 View Source
